molecular formula C10H10N2OS B5047668 5-benzyl-2-imino-1,3-thiazolidin-4-one

5-benzyl-2-imino-1,3-thiazolidin-4-one

Cat. No.: B5047668
M. Wt: 206.27 g/mol
InChI Key: ROFCBCGLJWSTNB-UHFFFAOYSA-N
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Description

5-Benzyl-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances the pharmacological properties of these compounds, making them valuable in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-imino-1,3-thiazolidin-4-one typically involves the condensation of thiourea with α-chloroacetic acid in the presence of sodium acetate. This reaction forms 2-imino-1,3-thiazolidin-4-one, which is then subjected to a Knoevenagel condensation with benzaldehyde to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-imino-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Benzyl-2-imino-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-benzyl-2-imino-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to receptors, and interfere with cellular pathways. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, leading to anticancer effects . The presence of the imine and thiazolidine moieties allows it to interact with multiple biological targets, making it a versatile pharmacophore .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-2-imino-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the benzyl group enhances its lipophilicity, allowing better interaction with lipid membranes and increasing its bioavailability .

Properties

IUPAC Name

2-amino-5-benzyl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-10-12-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFCBCGLJWSTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808043
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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